Bis(4-hydroxybutyl) terephthalate

Catalog No.
S682820
CAS No.
23358-95-4
M.F
C16H22O6
M. Wt
310.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-hydroxybutyl) terephthalate

CAS Number

23358-95-4

Product Name

Bis(4-hydroxybutyl) terephthalate

IUPAC Name

bis(4-hydroxybutyl) benzene-1,4-dicarboxylate

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

InChI

InChI=1S/C16H22O6/c17-9-1-3-11-21-15(19)13-5-7-14(8-6-13)16(20)22-12-4-2-10-18/h5-8,17-18H,1-4,9-12H2

InChI Key

MRLFFZIIRRKXBJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCO

Synonyms

1,4-Benzenedicarboxylic Acid Bis(4-hydroxybutyl) Ester; Terephthalic Acid Bis(4-hydroxybutyl) Ester; 1,4-Butanediol Terephthalate (2:1); 1,4-Butanediyl Terephthalate

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCO

Role as an Intermediate in Polymer Synthesis:

Bis(4-hydroxybutyl) terephthalate (BHT) primarily serves as a chemical intermediate in the synthesis of cyclotris(1,4-butylene terephthalate) (CBT) []. CBT is a cyclic trimer of poly(butylene terephthalate) (PBT), a widely used thermoplastic engineering polymer known for its strength, dimensional stability, and chemical resistance [].

The synthesis of CBT involves a condensation reaction between BHT and a diol, commonly 1,3-propanediol []. This reaction leads to the formation of CBT, which can then be further processed into various forms for specific applications.

Research on Potential Applications:

While BHT itself hasn't been extensively studied for its own applications, ongoing research explores the potential of CBT, the polymer derived from BHT, in various scientific fields:

  • Biomedical applications: Studies investigate the use of CBT for biodegradable medical devices due to its biocompatibility and potential for controlled degradation [].
  • Nanotechnology: Research explores the use of CBT in the development of nanoparticles for drug delivery and other biomedical applications [].
  • Membranes: Studies investigate the creation of selective membranes from CBT for filtration and separation processes [].

Bis(4-hydroxybutyl) terephthalate is an organic compound with the molecular formula C16H22O6. It is a diester derived from terephthalic acid and features two 4-hydroxybutyl groups attached to a terephthalate core. This compound is primarily utilized in the synthesis of polyesters and polyurethanes, which are essential in producing various industrial and commercial materials, including fibers, films, and coatings. Its unique structure contributes to desirable mechanical properties, making it suitable for applications in material science and biomedical engineering .

  • Transesterification: This reaction involves the exchange of ester groups between molecules, often catalyzed by titanium iso-propoxide. It allows for the modification of polymer properties by incorporating different diols or acids.
  • Polycondensation: This reaction leads to the formation of polyesters such as poly(1,4-butylene terephthalate) through the condensation of bis(4-hydroxybutyl) terephthalate with other monomers. The process typically requires elevated temperatures (170-210°C) and specific catalyst loadings to optimize reaction efficiency .

Common Reagents and Conditions

  • Catalysts: Titanium iso-propoxide, zinc acetate, antimony(III) oxide, tin(II) chloride.
  • Conditions: Elevated temperatures (170-210°C), reduced pressure.

The biological activity of bis(4-hydroxybutyl) terephthalate is primarily linked to its biocompatibility, making it suitable for use in medical devices and implants. Its structure allows for the development of materials that can interact favorably with biological tissues, which is crucial in biomedical applications. Research indicates that it can be utilized in creating non-isocyanate thermoplastic polyurethanes (NI-TPUs), which exhibit excellent mechanical properties and biocompatibility .

The synthesis of bis(4-hydroxybutyl) terephthalate can be achieved through various methods:

  • Condensation Reaction: This method involves reacting dimethyl terephthalate with an excess of 1,4-butanediol. The reaction is typically catalyzed by titanium iso-propoxide, which enhances the reaction efficiency compared to metal acetates .
  • Transesterification: In industrial settings, bis(2-hydroxyethyl) terephthalate can be transesterified with 1,4-butanediol using catalysts such as zinc acetate or antimony(III) oxide to produce bis(4-hydroxybutyl) terephthalate.

Bis(4-hydroxybutyl) terephthalate has a wide range of applications:

  • Polymer Synthesis: It serves as a key intermediate in producing polyesters and polyurethanes, leading to materials with desirable mechanical properties.
  • Biomedical Engineering: Its biocompatibility makes it suitable for use in medical devices and implants.
  • Material Science: The compound's versatile properties allow for creating advanced materials with specific characteristics such as high tensile strength and thermal stability .

Studies on bis(4-hydroxybutyl) terephthalate have focused on its interactions during copolymerization processes. For instance, research has analyzed the rate constants of cross-reactions when copolymerizing bis(4-hydroxybutyl) terephthalate with bis(2-hydroxyethyl) terephthalate. These studies utilize high-performance liquid chromatography (HPLC) to determine how temperature affects monomer reactivity and copolyester blockiness during synthesis .

Similar Compounds: Comparison

Several compounds share structural similarities with bis(4-hydroxybutyl) terephthalate. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Bis(2-hydroxyethyl) terephthalateSimilar ester coreMore commonly used in fiber production
Bis(3-hydroxypropyl) terephthalateSimilar functional groupsDifferent mechanical properties due to propyl group
Poly(butylene terephthalate)Derived from similar monomersWidely used in engineering plastics

Uniqueness of Bis(4-hydroxybutyl) Terephthalate

Bis(4-hydroxybutyl) terephthalate stands out due to its specific hydroxyl functionality that allows for enhanced polymerization capabilities compared to its analogs. Its ability to form non-isocyanate thermoplastic polyurethanes provides a significant advantage in applications requiring biocompatibility and mechanical performance .

XLogP3

3.1

Wikipedia

Bis(hydroxybutyl) terephthalate

Dates

Modify: 2023-08-15

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